molecular formula C21H17N3O4 B4407747 N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-(1-phenylethyl)-5-isoindolinecarboxamide

N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-(1-phenylethyl)-5-isoindolinecarboxamide

Cat. No. B4407747
M. Wt: 375.4 g/mol
InChI Key: SJOIUJVEJWSQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-(1-phenylethyl)-5-isoindolinecarboxamide, also known as MI-773, is a small molecule inhibitor that targets the p53-MDM2 interaction. The p53 protein is a tumor suppressor that plays a crucial role in preventing the development of cancer. However, in many types of cancer, the function of p53 is compromised due to mutations or overexpression of the MDM2 protein, which binds to and inhibits p53. MI-773 has been shown to disrupt the p53-MDM2 interaction, leading to the activation of p53 and the induction of apoptosis in cancer cells.

Mechanism of Action

N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-(1-phenylethyl)-5-isoindolinecarboxamide works by disrupting the interaction between p53 and MDM2, which leads to the activation of p53 and the induction of apoptosis in cancer cells. The p53 protein is a transcription factor that regulates the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis. In normal cells, the level of p53 is tightly regulated by MDM2, which binds to p53 and targets it for degradation. However, in many types of cancer, the function of p53 is compromised due to mutations or overexpression of MDM2. This compound binds to the MDM2 protein and prevents it from binding to p53, thereby allowing p53 to accumulate and activate its downstream targets.
Biochemical and Physiological Effects
This compound has been shown to have selective toxicity towards cancer cells, with minimal effects on normal cells. This is likely due to the fact that cancer cells are more dependent on the p53 pathway for survival than normal cells. In addition to inducing apoptosis, this compound has also been shown to inhibit cell proliferation and migration in cancer cells. This compound has also been shown to sensitize cancer cells to other forms of therapy, such as radiation and chemotherapy.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-(1-phenylethyl)-5-isoindolinecarboxamide is that it has shown efficacy in a variety of cancer types, including those that are resistant to conventional chemotherapy. Another advantage is that this compound has been shown to have minimal toxicity towards normal cells, which suggests that it may have a favorable safety profile in humans. However, one limitation of this compound is that it may not be effective in all types of cancer, as some cancers may have alternative mechanisms for inhibiting p53. Another limitation is that this compound may have limited efficacy in tumors that have mutations in the p53 gene itself.

Future Directions

There are several potential future directions for the development of N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-(1-phenylethyl)-5-isoindolinecarboxamide and related compounds. One direction is the optimization of the pharmacokinetic properties of this compound, such as improving its bioavailability and half-life. Another direction is the development of combination therapies that incorporate this compound with other forms of therapy, such as radiation or chemotherapy. Additionally, there is a need for biomarkers that can predict which patients are most likely to benefit from this compound treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans. If successful, this compound could represent a promising new therapy for the treatment of cancer.

Scientific Research Applications

N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-(1-phenylethyl)-5-isoindolinecarboxamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. In vitro studies have shown that this compound is effective in inducing apoptosis in a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. In vivo studies have demonstrated that this compound can inhibit tumor growth in xenograft models of various types of cancer, including breast, lung, and colon cancer.

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2-(1-phenylethyl)isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c1-12-10-18(23-28-12)22-19(25)15-8-9-16-17(11-15)21(27)24(20(16)26)13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOIUJVEJWSQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-(1-phenylethyl)-5-isoindolinecarboxamide
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N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-(1-phenylethyl)-5-isoindolinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.